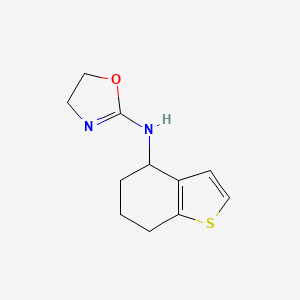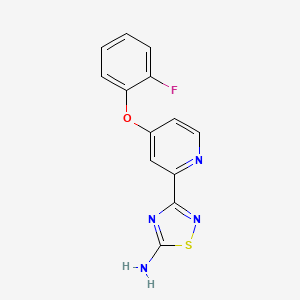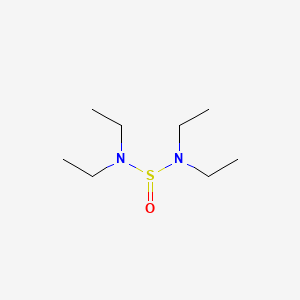
Sulphinylbis(diethylamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulphinylbis(diethylamide) is an organic compound with the molecular formula C₈H₂₀N₂OS and a molecular weight of 192.322. It is also known as tetraethyl sulphurous diamide. This compound is characterized by its white to pale yellow crystalline solid form, which can sometimes appear orange. It is almost insoluble in water but soluble in organic solvents such as ether and acetone .
Vorbereitungsmethoden
Sulphinylbis(diethylamide) can be synthesized through the reaction of sulphuric acid with diethylamine. The reaction involves the formation of sulphinyl intermediates, which then react with diethylamine to form the final product. The reaction conditions typically involve controlled temperatures and the use of organic solvents to facilitate the reaction .
Analyse Chemischer Reaktionen
Sulphinylbis(diethylamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulphinyl derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: Sulphinylbis(diethylamide) can undergo substitution reactions with various reagents to form different products. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminium hydride.
Wissenschaftliche Forschungsanwendungen
Sulphinylbis(diethylamide) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is used in biochemical studies to understand the interactions between sulphinyl compounds and biological molecules.
Medicine: Sulphinylbis(diethylamide) is studied for its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the production of pharmaceuticals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sulphinylbis(diethylamide) involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets by binding to them and altering their function. The specific pathways involved depend on the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Sulphinylbis(diethylamide) can be compared with other similar compounds, such as:
Sulphinylbis(diethylamine): This compound has a similar structure but different functional groups, leading to different chemical properties and applications.
Sulphinylbis(dimethylamide): This compound has methyl groups instead of ethyl groups, resulting in different reactivity and uses.
Sulphinylbis(dipropylamide): This compound has propyl groups, which affect its solubility and reactivity compared to sulphinylbis(diethylamide).
Sulphinylbis(diethylamide) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
33641-61-1 |
|---|---|
Molekularformel |
C8H20N2OS |
Molekulargewicht |
192.32 g/mol |
IUPAC-Name |
N-diethylsulfinamoyl-N-ethylethanamine |
InChI |
InChI=1S/C8H20N2OS/c1-5-9(6-2)12(11)10(7-3)8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
BVVRZSKVUVJJAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


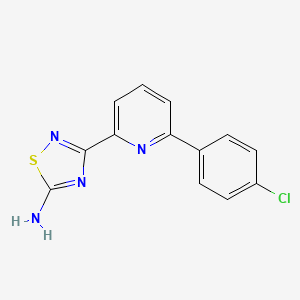

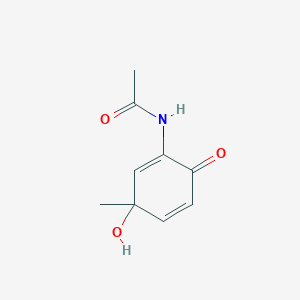

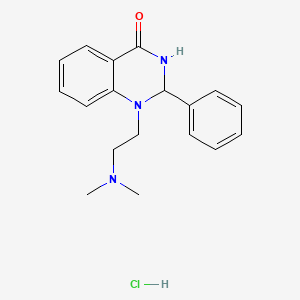

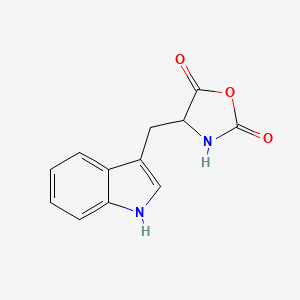

![Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B13747958.png)

![3-[(2Z)-2-[(2E)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonic acid](/img/structure/B13747978.png)
